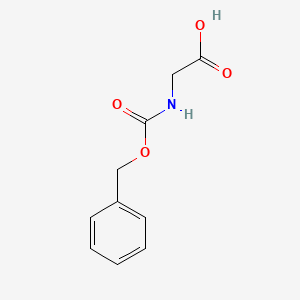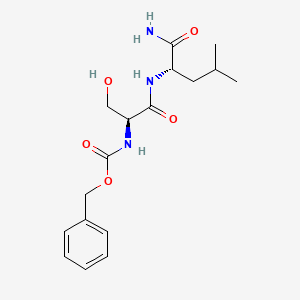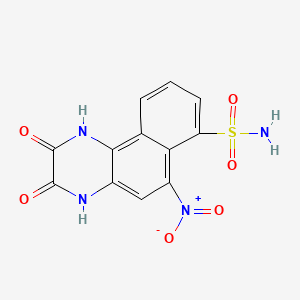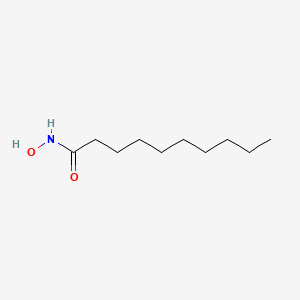![molecular formula C16H16F3NO2S B1677066 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 313981-55-4](/img/structure/B1677066.png)
2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Overview
Description
2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is an inactive analog of m-3M3FBS . It is used as a negative control .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H16F3NO2S . The InChI representation is InChI=1S/C16H16F3NO2S/c1-10-8-11(2)15(12(3)9-10)23(21,22)20-14-7-5-4-6-13(14)16(17,18)19/h4-9,20H,1-3H3 .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Novel Derivatives : This compound is involved in the synthesis of novel N-substituted phenyl benzenesulfonylureas, which are characterized by spectroscopic methods like 1H NMR, IR, and ESI-MS (Gegen Ta-n, 2015).
- Formation of Metalated Sulfonamides : Benzenesulfonamide, which is structurally similar, demonstrates the potential as a Directed Metalation Group in the formation of various metalated sulfonamides, showcasing its versatility in synthetic applications (O. Familoni, 2002).
Biomedical Research
- Studying Antimicrobial Activity : Sulfonamide derivatives, closely related to the compound , have been characterized for their antimicrobial activity. Techniques like X-ray diffraction and spectroscopic characterization are employed for this purpose (Z. Demircioğlu et al., 2018).
- Investigation of Calcium Influx in Arteries : The compound, specifically its variant m-3M3FBS, has been demonstrated to activate phospholipase C and stimulate apoptosis in smooth muscle cells, affecting vascular reactivity and calcium influx in arteries, potentially offering insights into sepsis treatment strategies (E. Grześk et al., 2017).
Chemical Synthesis and Modifications
- Cross-Coupling Reactions : The structure of benzenesulfonamides allows for cross-coupling reactions with alkenes using palladium and copper catalyst systems, demonstrating a significant role in organic synthesis (M. Miura et al., 1998).
Mechanism of Action
Target of Action
The primary target of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide is phospholipase C (PLC) . PLC is a key enzyme involved in cell signaling and is activated by various cell surface receptors, including G-protein coupled receptors and receptor tyrosine kinases .
Mode of Action
2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide interacts with its target, PLC, in an antagonistic manner, inhibiting inward and outward currents . It also causes an increase in intracellular calcium ([ca2+]i) in an agonistic manner .
Biochemical Pathways
The action of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide affects the phosphoinositide pathway . This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC, leading to the production of two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These messengers trigger various cellular events .
Pharmacokinetics
It is soluble in ethanol and dmso, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide’s action include the inhibition of inward and outward currents and an increase in intracellular calcium . These effects can lead to changes in cell signaling and potentially influence various cellular functions.
Action Environment
The action, efficacy, and stability of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol and DMSO suggests that its action may be influenced by the solvent environment . .
Biochemical Analysis
Biochemical Properties
2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of inward and outward currents via mechanisms independent of PLC. It acts antagonistically to inhibit these currents, while also causing an increase in intracellular calcium levels in an agonistic manner . This dual action makes it a valuable tool for studying calcium signaling pathways. The compound interacts with various enzymes and proteins, including those involved in calcium homeostasis and ion channel regulation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating calcium signaling pathways, which are crucial for various cellular activities such as muscle contraction, neurotransmitter release, and gene expression . The compound’s ability to increase intracellular calcium levels can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism. Studies have shown that it can affect the activity of ion channels and other proteins involved in maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits inward and outward currents by binding to ion channels and modulating their activity independently of PLC . Additionally, the compound’s agonistic action on calcium levels involves interactions with calcium channels and other proteins that regulate calcium influx and efflux . These interactions lead to changes in enzyme activity, gene expression, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as room temperature and protection from light . Its activity may degrade over extended periods, affecting its efficacy in long-term studies. In vitro and in vivo studies have shown that the compound’s effects on cellular function can persist for varying durations, depending on the concentration and exposure time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate calcium signaling and ion channel activity without causing significant adverse effects . Higher doses may lead to toxic effects, including disruptions in cellular homeostasis and potential cell death . Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases at higher concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium signaling and ion channel regulation. It interacts with enzymes and cofactors that modulate calcium levels and ion fluxes within cells . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects on ion channels and calcium signaling pathways . The compound’s distribution within tissues can also impact its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules, such as ion channels and calcium-regulating proteins, to modulate cellular function effectively .
properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S/c1-10-8-11(2)15(12(3)9-10)23(21,22)20-14-7-5-4-6-13(14)16(17,18)19/h4-9,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJJIFRWCCSXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354377 | |
| Record name | 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313981-55-4 | |
| Record name | 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)







